molecular formula C12H19NO2 B123586 4-(6-Aminohexyl)benzene-1,2-diol CAS No. 154585-07-6

4-(6-Aminohexyl)benzene-1,2-diol

Cat. No. B123586
M. Wt: 209.28 g/mol
InChI Key: NWIYOMSIPUJBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Aminohexyl)benzene-1,2-diol is an organic compound that belongs to the family of phenols. It is commonly known as resorcinol hexylamine. This compound has been extensively studied due to its potential applications in the field of medicine, specifically in the treatment of cancer and other diseases.

Mechanism Of Action

The mechanism of action of 4-(6-Aminohexyl)benzene-1,2-diol is not fully understood. However, it is believed that the compound works by inhibiting the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 4-(6-Aminohexyl)benzene-1,2-diol has both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also modulate the expression of certain genes that are involved in cancer development. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(6-Aminohexyl)benzene-1,2-diol in lab experiments is its potential as an anticancer agent. It has been shown to exhibit potent anticancer properties against breast cancer cells, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.

Future Directions

There are several future directions for research on 4-(6-Aminohexyl)benzene-1,2-diol. One direction is to investigate its potential applications in the treatment of other types of cancer, such as lung cancer and prostate cancer. Another direction is to explore its potential as a treatment for other diseases, such as Alzheimer's disease and diabetes. Further studies are also needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects.

Synthesis Methods

The synthesis of 4-(6-Aminohexyl)benzene-1,2-diol involves the reaction of resorcinol with hexylamine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of hexylamine replaces one of the hydroxyl groups of resorcinol. The resulting product is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

4-(6-Aminohexyl)benzene-1,2-diol has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer properties, specifically against breast cancer cells. Studies have also shown that this compound has potential applications in the treatment of other diseases, such as Alzheimer's disease and diabetes.

properties

CAS RN

154585-07-6

Product Name

4-(6-Aminohexyl)benzene-1,2-diol

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

4-(6-aminohexyl)benzene-1,2-diol

InChI

InChI=1S/C12H19NO2/c13-8-4-2-1-3-5-10-6-7-11(14)12(15)9-10/h6-7,9,14-15H,1-5,8,13H2

InChI Key

NWIYOMSIPUJBRM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CCCCCCN)O)O

Canonical SMILES

C1=CC(=C(C=C1CCCCCCN)O)O

synonyms

1,2-Benzenediol,4-(6-aminohexyl)-(9CI)

Origin of Product

United States

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